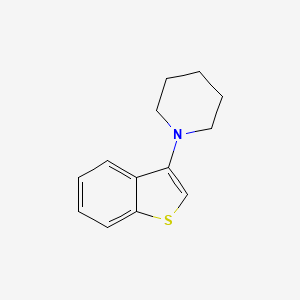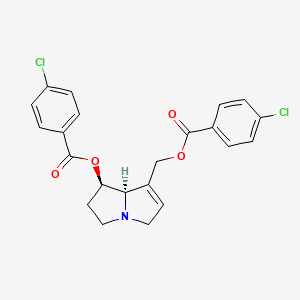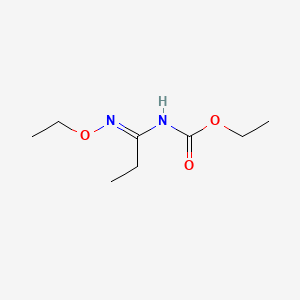
1-(1-Benzothiophen-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzothiophen-3-yl)piperidine is a chemical compound that belongs to the class of heterocyclic compounds It consists of a piperidine ring attached to a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzothiophen-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . Another approach involves the Ullmann cross-coupling reaction catalyzed by CuBr/1,10-Phen . These methods provide efficient routes to obtain the desired benzothiophene derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzothiophen-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene moiety to dihydrobenzothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, sulfones, and dihydrobenzothiophenes .
Scientific Research Applications
1-(1-Benzothiophen-3-yl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-3-yl)piperidine involves its interaction with molecular targets and pathways. It acts as a dopamine reuptake inhibitor, blocking the transport of dopamine into axon terminals or storage vesicles . This inhibition leads to increased dopamine levels in the synaptic cleft, which can affect various physiological and neurological processes.
Comparison with Similar Compounds
1-(1-Benzothiophen-2-yl)cyclohexylpiperidine:
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain the thiophene nucleus and exhibit various therapeutic properties.
Uniqueness: 1-(1-Benzothiophen-3-yl)piperidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit dopamine reuptake sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
CAS No. |
33880-37-4 |
|---|---|
Molecular Formula |
C13H15NS |
Molecular Weight |
217.33 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yl)piperidine |
InChI |
InChI=1S/C13H15NS/c1-4-8-14(9-5-1)12-10-15-13-7-3-2-6-11(12)13/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI Key |
XGJLIWFFHRKNNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-(2-ethylphenyl)-](/img/structure/B14678283.png)
![3-[(3S,5S,10S,13R,14S,17R)-3-[(2S,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14678287.png)




![7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B14678326.png)

![Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate](/img/structure/B14678347.png)
